Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate

Positional isomer discrimination Analytical reference standard Regioisomer identification

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate (CAS: 3641-14-3, InChIKey VSHDQIDFLOXNGV-UHFFFAOYSA-N) is the 1-carboxylate regioisomer, spectroscopically distinct from the 5-carboxylate isomer. This building block enables regiospecific N1-derivatization for antiviral nucleoside analogs (e.g., Ribavirin) and kinase inhibitor libraries targeting DYRK1A/CK1. Its methyl ester handle allows facile diversification without isomeric purification. Procurement ensures synthetic pathway fidelity—substituting the 5-isomer risks failed regioselectivity and altered PK profiles. Order high-purity (≥96%) material for reliable reaction outcomes.

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
Cat. No. B11769362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-1H-1,2,4-triazole-1-carboxylate
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESCOC(=O)N1C=NC(=N1)N
InChIInChI=1S/C4H6N4O2/c1-10-4(9)8-2-6-3(5)7-8/h2H,1H3,(H2,5,7)
InChIKeyVSHDQIDFLOXNGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Amino-1H-1,2,4-Triazole-1-Carboxylate: Core Scaffold Identification and Procurement Considerations


Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate (CAS: 3641-14-3; molecular formula C4H6N4O2; molecular weight 142.12 g/mol) is a heterocyclic building block belonging to the 1,2,4-triazole family, featuring a five-membered triazole ring substituted with an amino group at position 3 and a methyl carboxylate ester at position 1 . The compound is commercially available at 95-96% purity from multiple suppliers and is recognized as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the construction of nucleoside analogs such as Ribavirin and other biologically active triazole-containing scaffolds .

Why Methyl 3-Amino-1H-1,2,4-Triazole-1-Carboxylate Cannot Be Interchanged with In-Class Analogs


Within the 1,2,4-triazole-1-carboxylate series, the substitution pattern and ester moiety critically dictate regiochemical outcomes in downstream derivatization, physicochemical properties, and synthetic efficiency [1]. The 1-carboxylate isomer (target compound) exhibits fundamentally different reactivity compared to its 5-carboxylate positional isomer; furthermore, the methyl ester confers distinct solubility, crystallinity, and protecting group compatibility relative to ethyl or tert-butyl ester analogs . Substituting any of these compounds without verifying the specific functional group arrangement risks failed regioselectivity in coupling reactions, altered pharmacokinetic properties in derived leads, or complete synthetic pathway incompatibility.

Quantitative Differentiation Evidence for Methyl 3-Amino-1H-1,2,4-Triazole-1-Carboxylate Against Comparators


Spectral Differentiation from Positional Isomer Methyl 5-Amino-1H-1,2,4-Triazole-3-Carboxylate

The target compound (1-carboxylate isomer) and its positional isomer methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (5-carboxylate isomer) are regioisomers with identical molecular formula (C4H6N4O2) and molecular weight (142.12 g/mol) but distinct substitution patterns [1]. The 1-carboxylate isomer bears the ester group on N1 of the triazole ring, whereas the 5-carboxylate isomer bears it on C5. This structural distinction is analytically confirmed by distinct InChIKeys and NMR spectral signatures, making the target compound essential as a reference standard for regioisomer identification in synthetic or QC workflows [1].

Positional isomer discrimination Analytical reference standard Regioisomer identification

Regioselective Synthetic Utility: N1-Carboxylate as Preferred Scaffold for Microwave-Assisted Derivatization

The 1-carboxylate substitution pattern of the target compound provides a regiochemically defined scaffold that enables predictable N1-functionalization. In a robust microwave-assisted methodology for synthesizing N1-substituted 3-amino-1,2,4-triazoles, the corresponding 1-carboxylate intermediate serves as a key precursor for coupling with carboxylic acids, followed by cyclization with hydrazines [1]. This regioselective approach yields the desired N1-substituted 3-amino-1,2,4-triazoles in isolated yields of 34–70% across a range of substrates, whereas analogous C-substituted carboxylate isomers would lead to regioisomeric mixtures or require additional protection/deprotection steps to achieve the same outcome [1].

Regioselective synthesis Microwave-assisted chemistry N1-substituted triazoles

Pharmacological Scaffold Potential: Anticancer and Kinase Inhibitory Activity of Derived Analogs

While direct biological data for the methyl ester are not reported, the 3-amino-1,2,4-triazole core is a privileged scaffold in anticancer drug discovery. A series of 3-amino-1,2,4-triazole derivatives demonstrated anticancer activity in vitro against HCT116 colorectal carcinoma cells with IC50 values ranging from 5.2 to 48.3 µM, and against MDA-MB-231 triple-negative breast cancer cells with IC50 values from 7.8 to >50 µM [1]. Notably, the most active derivative (compound 4i) exhibited an IC50 of 5.2 µM in HCT116 and 7.8 µM in MDA-MB-231 cells, and showed potent inhibition of multiple kinases including DYRK1A (IC50 = 0.89 µM) and CK1 (IC50 = 0.91 µM) [1]. In contrast, the reference pan-kinase inhibitor staurosporine exhibited IC50 values of 0.003–0.030 µM across these kinases [1], providing a benchmark for evaluating derivative optimization. The methyl 3-amino-1,2,4-triazole-1-carboxylate serves as a versatile precursor for synthesizing such biologically active derivatives through further functionalization.

Anticancer agents Kinase inhibition 1,2,4-triazole derivatives

Known Pharmacological Mechanisms of the 3-Amino-1,2,4-Triazole Core: Enzyme Inhibition and Herbicidal Activity

The 3-amino-1,2,4-triazole moiety is a well-characterized pharmacophore with defined enzyme inhibition profiles. 3-Amino-1,2,4-triazole (3-AT) acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, the enzyme catalyzing the sixth step of histidine biosynthesis [1]. It also irreversibly inhibits catalase by covalent binding to the active site [2], and inhibits mitochondrial and chloroplast function [3]. As a commercial herbicide, 3-AT is effective against perennial grasses including bermuda and quack grass [4]. The methyl 3-amino-1,2,4-triazole-1-carboxylate incorporates this bioactive core with a modifiable ester handle, enabling the construction of derivatives that may retain or modulate these established pharmacological properties.

Catalase inhibition Herbicide mechanism Histidine biosynthesis

Ester Moiety Selection: Methyl vs. Ethyl vs. tert-Butyl for Synthetic and Protective Group Strategies

The methyl ester moiety of the target compound confers distinct properties relative to ethyl and tert-butyl ester analogs in the same 3-amino-1,2,4-triazole-1-carboxylate series. Methyl ester (MW: 142.12 g/mol, C4H6N4O2) offers a balanced profile: sufficiently stable for handling and storage yet readily hydrolyzable under mild basic conditions for carboxylate liberation . The ethyl ester analog (MW: 156.14 g/mol, C5H8N4O2, CAS: 41995-94-2) provides slightly increased lipophilicity and steric bulk, potentially altering solubility and reaction kinetics . The tert-butyl ester analog (MW: 184.20 g/mol, C7H12N4O2, CAS: 1803592-84-8) offers acid-labile protecting group functionality, enabling orthogonal deprotection strategies but with increased steric hindrance and lower atom economy . The methyl ester represents the optimal balance of reactivity, atom economy, and commercial availability for routine synthetic applications.

Protecting group strategy Ester hydrolysis Synthetic intermediate

Procurement-Driven Application Scenarios for Methyl 3-Amino-1H-1,2,4-Triazole-1-Carboxylate


Regioselective Library Synthesis of N1-Substituted 3-Amino-1,2,4-Triazoles via Microwave-Assisted Protocols

Medicinal chemistry groups seeking to generate focused libraries of N1-substituted 3-amino-1,2,4-triazoles should prioritize the 1-carboxylate scaffold. Microwave-assisted coupling with carboxylic acids followed by hydrazine cyclization yields the desired regioisomers in 34–70% isolated yields without isomeric purification [1]. This regioselective approach is not readily achievable with C-substituted carboxylate isomers, which would require additional protection/deprotection steps or produce regioisomeric mixtures.

Anticancer Lead Optimization: Building Block for Kinase-Targeted SAR Exploration

Given that 3-amino-1,2,4-triazole derivatives exhibit anticancer activity in HCT116 (IC50 = 5.2–48.3 µM) and MDA-MB-231 (IC50 = 7.8–>50 µM) cell lines, with kinase inhibition including DYRK1A (IC50 = 0.89 µM) and CK1 (IC50 = 0.91 µM) [1], the methyl ester serves as an ideal precursor for systematic structure-activity relationship exploration. The modifiable ester handle enables facile diversification while retaining the pharmacologically validated triazole-amino core.

Analytical Reference Standard for Regioisomer Identification in QC and Synthetic Validation

The target compound (1-carboxylate isomer) is spectroscopically distinct from its 5-carboxylate positional isomer, with unique InChIKey (VSHDQIDFLOXNGV-UHFFFAOYSA-N vs. OSZNPKRMPBUQLB-UHFFFAOYSA-N) and NMR fingerprint [1]. Quality control laboratories and process chemistry groups can employ this compound as an authenticated reference standard to confirm regioisomer identity in reaction monitoring, final product characterization, and regulatory submissions.

Agrochemical Intermediate Synthesis Leveraging Established Herbicidal Pharmacophore

The parent scaffold 3-amino-1,2,4-triazole is a validated commercial herbicide effective against perennial grasses, acting via catalase inhibition and disruption of chloroplast function [1]. The methyl ester derivative enables the construction of novel agrochemical candidates that retain this established herbicidal mechanism while offering improved formulation properties, reduced volatility, or enhanced crop selectivity through ester-modifiable derivatization .

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